molecular formula C24H24N4 B12743209 6-Methyl-8-beta-(1-phenyl-pyrazol-3-yl)ergoline CAS No. 116979-34-1

6-Methyl-8-beta-(1-phenyl-pyrazol-3-yl)ergoline

Cat. No.: B12743209
CAS No.: 116979-34-1
M. Wt: 368.5 g/mol
InChI Key: QJOHKAINHDDQNF-LRRFZDQKSA-N
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Description

6-Methyl-8-beta-(1-phenyl-pyrazol-3-yl)ergoline is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological activities, including their use in treating migraines and Parkinson’s disease. The compound’s structure includes a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and an ergoline backbone, which is a tetracyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-8-beta-(1-phenyl-pyrazol-3-yl)ergoline typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-8-beta-(1-phenyl-pyrazol-3-yl)ergoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogenated pyrazoles, nucleophiles like amines or thiols

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced ergoline derivatives

    Substitution: Amino or thiol-substituted pyrazoles

Mechanism of Action

The mechanism of action of 6-Methyl-8-beta-(1-phenyl-pyrazol-3-yl)ergoline involves its interaction with various molecular targets:

Properties

CAS No.

116979-34-1

Molecular Formula

C24H24N4

Molecular Weight

368.5 g/mol

IUPAC Name

(6aR,9R)-7-methyl-9-(1-phenylpyrazol-3-yl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline

InChI

InChI=1S/C24H24N4/c1-27-15-17(21-10-11-28(26-21)18-6-3-2-4-7-18)12-20-19-8-5-9-22-24(19)16(14-25-22)13-23(20)27/h2-11,14,17,20,23,25H,12-13,15H2,1H3/t17-,20?,23-/m1/s1

InChI Key

QJOHKAINHDDQNF-LRRFZDQKSA-N

Isomeric SMILES

CN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)C5=NN(C=C5)C6=CC=CC=C6

Canonical SMILES

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C5=NN(C=C5)C6=CC=CC=C6

Origin of Product

United States

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